3-amino-2-[2-(4-fluorophenyl)-2-oxoethyl]-4-formylcyclopent-3-ene-1,1,2-tricarbonitrile
Description
Properties
IUPAC Name |
3-amino-2-[2-(4-fluorophenyl)-2-oxoethyl]-4-formylcyclopent-3-ene-1,1,2-tricarbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11FN4O2/c18-13-3-1-11(2-4-13)14(24)6-17(10-21)15(22)12(7-23)5-16(17,8-19)9-20/h1-4,7H,5-6,22H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTQOKJZPTQBYSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(C(C1(C#N)C#N)(CC(=O)C2=CC=C(C=C2)F)C#N)N)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-amino-2-[2-(4-fluorophenyl)-2-oxoethyl]-4-formylcyclopent-3-ene-1,1,2-tricarbonitrile is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 295.29 g/mol. The structure includes a cyclopentene ring, a fluorophenyl group, and multiple nitrile functionalities, which are significant for its biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit specific enzymes such as histone deacetylases (HDACs), which play crucial roles in cancer cell proliferation and differentiation .
- Antioxidant Properties : The presence of nitrile groups may contribute to antioxidant activities, mitigating oxidative stress in cells .
- Antitumor Activity : Preliminary studies suggest that similar derivatives exhibit antiproliferative effects against various cancer cell lines by inducing apoptosis and cell cycle arrest .
Biological Activity Data
The following table summarizes key biological activities associated with structurally similar compounds:
| Compound Name | Activity Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| FNA | HDAC Inhibition | 1.30 | |
| Compound A | Antiproliferative | 6.0 | |
| Compound B | Antioxidant | 10.0 |
Case Study 1: Antitumor Efficacy
A study investigated the effects of a related compound on HepG2 liver cancer cells. The compound demonstrated an IC50 value of 1.30 µM, indicating significant antiproliferative activity compared to standard treatments like SAHA (IC50 = 17.25 µM). The mechanism involved apoptosis induction and G2/M phase arrest in the cell cycle .
Case Study 2: Antioxidant Activity
Another study assessed the antioxidant potential of compounds with similar structures. Results indicated that these compounds effectively scavenged free radicals and reduced oxidative stress markers in cellular models, suggesting a protective role against oxidative damage .
Discussion
The biological activity of This compound appears promising based on its structural analogs. Its potential as an HDAC inhibitor and antioxidant suggests applications in cancer therapy and possibly other diseases characterized by oxidative stress.
Comparison with Similar Compounds
Structural Analogues with 2-(4-Fluorophenyl)-2-Oxoethyl Substituents
Key Example :
- 2-(4-Fluorophenyl)-2-oxoethyl 4-methoxybenzoate (Acta Crystallogr. Sect. E, 2011 ): Core Structure: Benzene ester with a 2-(4-fluorophenyl)-2-oxoethyl chain. Functional Groups: Ester linkage, methoxy, fluorophenyl-ketone. Key Differences: Lacks the tricyano-cyclopentene backbone and amino/formyl groups. Relevance: Highlights the prevalence of fluorophenyl-ketone motifs in crystallographic studies, suggesting similar synthetic pathways (e.g., sulfonylation or esterification) for introducing fluorinated groups.
Compounds with Piperazine and Sulfonamide Moieties
Cyclopentane/Cyclopentene Derivatives
Theoretical Framework :
- Cremer-Pople puckering coordinates are used to analyze non-planar cyclopentane/cyclopentene rings.
Nitrile-Containing Analogues
Example from Metabolite Studies :
- 2-[(2-Ethyl-6-{4-[2-(3-hydroxyazetidin-1-yl)-2-oxoethyl]piperazin-1-yl}-8-methylimidazo[1,2-a]pyridin-3-yl)(methyl)amino]-4-(4-fluorophenyl)-1,3-thiazole-5-carbonitrile : Functional Groups: Thiazole-carbonitrile, fluorophenyl, piperazine. Key Differences: Thiazole vs. cyclopentene core; fewer cyanide groups.
Data Tables
Table 1: Comparison of Key Structural Features
Research Findings and Implications
- Synthetic Challenges: The target compound’s tricarbonitrile and amino groups may necessitate multi-step synthesis, similar to piperazine derivatives in , which require sulfonylation and coupling reactions.
- Crystallographic Analysis : Tools like SHELX and Mercury are critical for resolving complex structures, particularly fluorinated and nitrile-rich systems.
- Thermal Stability : High melting points in fluorinated analogs (e.g., 230°C for Compound 6j ) suggest that the target compound may exhibit similar robustness due to aromatic stacking and hydrogen bonding.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 3-amino-2-[2-(4-fluorophenyl)-2-oxoethyl]-4-formylcyclopent-3-ene-1,1,2-tricarbonitrile, and how can reaction conditions be optimized?
- Answer : Synthesis typically involves multi-step protocols, such as cyclocondensation of tricarbonitrile precursors with fluorophenyl ketones. Optimization includes adjusting solvent polarity (e.g., DMF vs. methanol), temperature (60–100°C), and catalyst selection (e.g., K₂CO₃ for deprotonation). Reaction progress should be monitored via TLC or HPLC-MS to isolate intermediates. For example, highlights potassium carbonate in methanol/DMF mixtures as effective for analogous tricarbonitrile derivatives .
Q. How can the molecular structure of this compound be confirmed using crystallographic techniques?
- Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELXL for refinement and validate geometric parameters (bond lengths, angles) with checkCIF/PLATON to detect outliers . For cyclopentene ring puckering, apply Cremer-Pople coordinates (amplitude q and phase angle φ) to quantify non-planarity .
Q. Which spectroscopic methods are most effective for characterizing its functional groups?
- Answer :
- FT-IR : Confirm nitrile (C≡N) stretches at ~2200 cm⁻¹ and formyl (C=O) at ~1700 cm⁻¹.
- NMR : ¹H NMR detects formyl protons (δ 9.8–10.2 ppm) and fluorophenyl aromatic signals (δ 7.2–7.8 ppm). ¹³C NMR resolves tricarbonitrile carbons (δ 110–120 ppm).
- HRMS : Verify molecular ion [M+H]⁺ with <2 ppm error.
Advanced Research Questions
Q. How can conflicting crystallographic data (e.g., disordered atoms or high R-factors) be resolved during structure refinement?
- Answer : Disordered moieties (e.g., the 4-fluorophenyl group) require split-atom modeling in SHELXL. Apply restraints (e.g., SIMU, DELU) to stabilize thermal parameters. For high R-factors (>5%), re-examine data collection (e.g., crystal decay, twinning) using ORTEP-3 to visualize thermal ellipsoids . Cross-validate with DFT-optimized geometries to identify improbable bond lengths .
Q. What computational strategies are suitable for predicting the compound’s reactivity in nucleophilic substitution reactions?
- Answer :
- DFT Calculations : Use Gaussian or ORCA to model transition states (e.g., formyl group reactivity). Basis sets like B3LYP/6-311+G(d,p) balance accuracy and computational cost.
- Molecular Electrostatic Potential (MEP) Maps : Identify electron-deficient sites (e.g., nitrile carbons) prone to nucleophilic attack.
- MD Simulations : Predict solvent effects (e.g., DMSO vs. THF) on reaction kinetics .
Q. How can synthetic byproducts or degradation products be identified and quantified?
- Answer :
- LC-MS/MS : Use reverse-phase columns (C18) with gradient elution (water/acetonitrile + 0.1% formic acid) to separate polar byproducts.
- Isotopic Labeling : Track ¹³C-labeled intermediates via NMR to trace degradation pathways.
- X-ray Powder Diffraction (XRPD) : Detect crystalline impurities by comparing experimental vs. simulated patterns .
Methodological Challenges and Solutions
Q. How to design experiments to resolve discrepancies between theoretical and experimental NMR chemical shifts?
- Answer :
- Step 1 : Compute shifts with advanced algorithms (e.g., GIAO in Gaussian) incorporating solvent effects (PCM model).
- Step 2 : Experimentally acquire NMR in deuterated DMSO or CDCl₃ to match computational conditions.
- Step 3 : For outliers (e.g., formyl proton), assess tautomeric equilibria or hydrogen bonding using variable-temperature NMR .
Q. What experimental controls are critical when studying the compound’s stability under varying pH conditions?
- Answer :
- Control 1 : Use buffered solutions (pH 2–12) with ionic strength adjusted to 0.1 M KCl.
- Control 2 : Monitor degradation via UV-Vis spectroscopy (λ = 250–300 nm for nitrile absorption).
- Control 3 : Validate hydrolytic products with GC-MS after derivatization (e.g., silylation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
